2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(3,4-difluoroanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDFVIKVYJYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,4-difluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis likely follows a two-step process:
-
Formation of pyridine-3-sulfonyl chloride : Pyridine-3-sulfonamide undergoes chlorination (e.g., using thionyl chloride or phosphorus oxychloride).
-
Reaction with 3,4-difluoroaniline : The sulfonyl chloride reacts with 3,4-difluoroaniline under basic conditions (e.g., triethylamine, sodium hydroxide) to form the sulfonamide bond .
Table 1: Typical Reagents and Conditions for Sulfonamide Formation
Reactions Involving the Sulfonamide Group
The sulfonamide moiety in this compound participates in reactions typical of aryl sulfonamides.
Hydrolysis
Sulfonamides can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding amine and sulfonic acid. For example:
This reaction is reversible and depends on pH and temperature .
Alkylation/Coupling Reactions
The sulfonamide group can act as a leaving group in nucleophilic substitution reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in the presence of a base may lead to alkylation or displacement .
Ring-Forming and Functionalization Reactions
The pyridine ring in this compound can undergo further functionalization.
Reaction with Hydrazine
Hydrazine hydrate can react with the sulfonamide to form hydrazides, which may undergo cyclization to form heterocyclic derivatives (e.g., pyrazolopyridones) .
Table 2: Reaction with Hydrazine Hydrate
| Reagent | Conditions | Product Type | Source |
|---|---|---|---|
| Hydrazine hydrate | Reflux in ethanol/acetonitrile | Pyrazolopyridone derivatives |
Reaction with Isocyanates
Aryl isocyanates (e.g., phenyl isocyanate) can react with the sulfonamide group to form diarylsulfonylureas. This reaction proceeds via intermediate potassium salts .
Table 3: Reaction with Aryl Isocyanates
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| 4-Chlorophenyl isocyanate | Dry acetone, K₂CO₃, rt | Diarylsulfonylurea | |
| 3,4-Dichlorophenyl isocyanate | Same as above | Diarylsulfonylurea |
Scientific Research Applications
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural and Functional Attributes of Analogs
Impact of Fluorine Substitution Patterns
- 3,4-Difluorophenyl vs. 3,5-Difluorophenyl (QV-0481):
The 3,4-difluoro configuration in the target compound likely optimizes halogen bonding and steric interactions with receptor pockets compared to the 3,5-isomer. This positional difference may alter binding affinity and metabolic stability . - Comparison with Ticagrelor: Ticagrelor’s 3,4-difluorophenylcyclopropyl group contributes to its antiplatelet activity by enhancing P2Y12 receptor binding. The cyclopropyl spacer in ticagrelor distinguishes it from the direct amino linkage in the target compound, suggesting divergent pharmacokinetic profiles .
Role of Core Structure and Functional Groups
- Pyridine vs. Pyrimidine/Triazolopyrimidine Cores:
The pyridine core in the target compound offers a planar structure for π-π stacking, whereas pyrimidine-based analogs (e.g., FE@SNAP) may exhibit enhanced rigidity, affecting receptor binding kinetics . Ticagrelor’s triazolopyrimidine core facilitates dual hydrogen bonding, critical for its irreversible P2Y12 inhibition . - Sulfonamide vs.
Research Findings and Implications
- Therapeutic Potential: Unlike ticagrelor’s established antiplatelet use, the target compound’s applications remain exploratory, necessitating further studies on toxicity and selectivity .
Biological Activity
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide, also known by its CAS number 1340970-26-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and a difluorophenyl moiety. Its molecular formula is with a molecular weight of 285.27 g/mol. The presence of both the sulfonamide group and difluorophenyl ring contributes to its unique chemical properties, which may enhance its biological activity compared to similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. Common bases used include triethylamine or sodium hydroxide. The reaction is followed by purification techniques such as recrystallization or chromatography to isolate the desired product .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of related pyridine compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing new chemotherapeutic agents targeting various cancers.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators such as iNOS and COX-2, which are involved in the inflammatory response . The ability to modulate these pathways positions this compound as a potential candidate for treating inflammatory diseases.
Enzyme Inhibition
Inhibition of enzymes like α-glucosidase and acetylcholinesterase has been documented for related pyridine derivatives. These activities suggest that this compound could play a role in managing conditions such as diabetes and Alzheimer's disease through glycemic control and neuroprotective effects .
Case Studies
- Anticancer Studies : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent anticancer activity .
- Anti-inflammatory Research : In vivo studies showed that similar compounds significantly reduced LPS-induced TNF-a release in mice models, confirming their potential as anti-inflammatory agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High (IC50 < 12 mM) | Moderate | α-glucosidase inhibition |
| Related Pyridine Derivative A | Moderate | High | Acetylcholinesterase inhibition |
| Related Pyridine Derivative B | High | Moderate | None reported |
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide?
Answer: The compound is synthesized via nucleophilic substitution, where 3-pyridinylamine reacts with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine). The reaction neutralizes HCl generated during sulfonamide bond formation. Similar methods are used for structurally related fluorinated sulfonamides, as demonstrated in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides .
Basic: How does fluorination of the phenyl ring influence the compound’s physicochemical properties?
Answer: Fluorine atoms enhance lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine modulates electron distribution in the aromatic ring, improving interactions with target proteins. This is observed in fluorinated pyridine derivatives, where fluorine positioning impacts solubility and receptor selectivity .
Advanced: How can researchers optimize selectivity against off-target enzymes or receptors?
Answer: Strategies include:
- Structural modifications : Altering the sulfonamide group or pyridine substituents to reduce off-target binding.
- Computational docking : Identifying critical interactions with target vs. non-target proteins (e.g., P2X receptor subtypes).
- Comparative assays : Testing activity against related enzymes (e.g., secretory phospholipase A₂) to refine SAR .
Advanced: How should contradictory inhibitory potency data across assay systems be resolved?
Answer: Contradictions may arise from assay-specific conditions (e.g., ATP concentration in P2X receptor studies). Validate using:
- Orthogonal techniques : Isothermal titration calorimetry (ITC) for binding constants or surface plasmon resonance (SPR) for real-time interaction analysis.
- Standardized protocols : Ensure consistent pH, ionic strength, and co-factor availability .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Answer:
- Rodent models : Assess absorption, distribution, and metabolism.
- Radiolabeled analogs : Use 18F isotopes for biodistribution studies, as shown in fluoroethylated MCHR1 antagonists.
- Tissue-specific assays : Measure brain penetration if targeting CNS, noting challenges due to the sulfonamide’s polarity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- HPLC : Purity assessment (>95% threshold).
- NMR (1H/13C/19F) : Confirm structure and substitution patterns.
- HRMS : Verify molecular weight.
- FT-IR : Track functional group changes during synthesis .
Advanced: How to design SAR studies for the pyridine ring’s substitution pattern?
Answer:
- Systematic variation : Modify substituents at positions 2, 3, and 4 of the pyridine ring.
- Activity testing : Compare inhibition of phospholipase A₂ or other target enzymes.
- QSAR modeling : Correlate structural features (e.g., Hammett constants for fluorine) with activity .
Advanced: What challenges exist in achieving blood-brain barrier (BBB) penetration for CNS applications?
Answer:
- Polarity of sulfonamide : Limits passive diffusion. Solutions include:
- Prodrugs : Mask polar groups (e.g., esterification).
- Lipophilic moieties : Introduce trifluoromethyl or benzyl groups without compromising solubility.
- In silico modeling : Predict BBB permeability using logP and polar surface area parameters .
Basic: What biological assays are recommended for initial activity screening?
Answer:
- Enzyme inhibition assays : Test against phospholipase A₂ or ATP-dependent targets (e.g., P2X receptors).
- Cell-based assays : Measure calcium flux or cytokine release (e.g., P2X7 receptor activation).
- Selectivity panels : Screen against cytochrome P450 isoforms to assess metabolic interference .
Advanced: How to address metabolic instability in preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
